Raclopride

Catalog No.
S004412
CAS No.
84225-95-6
M.F
C15H20Cl2N2O3
M. Wt
347.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raclopride

CAS Number

84225-95-6

Product Name

Raclopride

IUPAC Name

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide

Molecular Formula

C15H20Cl2N2O3

Molecular Weight

347.2 g/mol

InChI

InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1

InChI Key

WAOQONBSWFLFPE-VIFPVBQESA-N

SMILES

Array

Synonyms

C11, Raclopride, FLA 870, FLA-870, FLA870, FLB 472, FLB-472, FLB472, Raclopride, Raclopride C11

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O

The exact mass of the compound Raclopride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. It belongs to the ontological category of salicylamides in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Raclopride is a synthetic benzamide derivative and a highly selective antagonist of dopamine D2 and D3 receptors. In commercial and research procurement, it is primarily sourced as a high-purity reference standard, a cold blocking agent for competitive binding assays, and a baseline comparator for neuropharmacological screening. Unlike generic antipsychotics, raclopride is defined by its moderate receptor affinity (Kd ~ 1.2-1.8 nM) and exceptionally low non-specific binding (<5%), which allows it to establish precise dynamic equilibriums in both in vitro and in vivo models [1]. These properties make it the definitive benchmark material for quantifying striatal dopamine receptor occupancy and endogenous dopamine release without the confounding background noise associated with broader-spectrum analogs.

Substituting raclopride with generic D2 antagonists like haloperidol, sulpiride, or even high-affinity radioligand precursors like spiperone or fallypride introduces severe methodological flaws. Spiperone and haloperidol exhibit significant cross-reactivity with 5-HT2A and alpha-adrenergic receptors, forcing laboratories to procure and co-administer blocking agents like ketanserin to isolate the D2 signal, which increases assay complexity and batch-to-batch variability[1]. Conversely, while fallypride offers higher D2 affinity, this tight binding prevents it from being effectively displaced by endogenous dopamine fluctuations. Consequently, substituting raclopride with fallypride in dynamic release assays blunts the measurable signal, rendering it unsuitable for amphetamine-challenge models or competitive displacement screens [2].

Sensitivity to Endogenous Dopamine Displacement

Raclopride's moderate binding affinity allows it to be readily displaced by endogenous dopamine, a critical feature for dynamic imaging and release assays. In comparative models measuring amphetamine-induced dopamine release, raclopride demonstrates robust and quantifiable displacement in the striatum. In contrast, fallypride, due to its higher affinity, is highly resistant to displacement by baseline or stimulated endogenous dopamine, resulting in significantly smaller effect sizes and increased variance in release metrics[1].

Evidence DimensionDisplacement by endogenous dopamine (amphetamine challenge)
Target Compound DataKd ~ 1.2-1.8 nM (Readily displaced by endogenous dopamine)
Comparator Or BaselineFallypride (Kd < 0.1 nM, highly resistant to displacement)
Quantified DifferenceRaclopride's ~15-fold lower affinity allows competitive displacement, whereas fallypride yields blunted dynamic signals.
ConditionsIn vivo amphetamine challenge models (striatum)

Procuring raclopride is essential for laboratories measuring dynamic neurotransmitter release, as high-affinity alternatives will yield false negatives or blunted signals.

Assay Simplification via Absolute D2/D3 Selectivity

Raclopride provides absolute selectivity for D2/D3 receptors over 5-HT2A, D1, and D4 receptors. In standard receptor binding assays, raclopride binds exclusively to the target sites without off-target interference. When utilizing spiperone or N-methylspiperone (NMSP) as a comparator, researchers must add 40 nM ketanserin to the assay buffer to block 5-HT2A receptors and prevent false-positive signals [1].

Evidence DimensionRequirement for secondary receptor blocking agents
Target Compound Data0 nM ketanserin required (inherently selective for D2/D3)
Comparator Or BaselineSpiperone / NMSP (Requires 40 nM ketanserin to block 5-HT2A)
Quantified DifferenceComplete elimination of secondary 5-HT2A blocking agents in the assay formulation.
ConditionsIn vitro receptor binding assays and autoradiography

Using raclopride eliminates the need for secondary blocking agents, streamlining high-throughput screening workflows and reducing reagent costs and assay variability.

Dissociation Kinetics and Non-Specific Binding Reduction

The utility of a cold reference standard in competitive assays depends heavily on its dissociation kinetics. Raclopride exhibits a rapid dissociation half-life of approximately 1.19 minutes in vitro, coupled with exceptionally low non-specific binding (<5% of total binding). In direct comparison, N-methylspiperone (NMSP) demonstrates a prolonged dissociation half-life of 14.8 minutes and binds to additional accessory sites, complicating kinetic modeling and increasing background noise [1].

Evidence DimensionIn vitro dissociation half-life
Target Compound Data1.19 minutes (with <5% non-specific binding)
Comparator Or BaselineN-methylspiperone (14.8 minutes)
Quantified Difference12.4-fold faster dissociation half-life for raclopride.
ConditionsIn vitro striatal membrane binding assays

Raclopride's rapid kinetics and low background make it the optimal standard for rapid-turnaround competitive displacement assays and precise kinetic modeling.

Cold Reference Standard for Dynamic Neurotransmitter Release Assays

Directly following its superior sensitivity to endogenous dopamine displacement, raclopride is the mandatory procurement choice for labs conducting amphetamine-challenge models or dynamic dopamine release imaging [1].

High-Throughput D2/D3 Receptor Screening

Because it does not require 5-HT2A blocking agents like ketanserin, raclopride is the ideal selective ligand for establishing baseline D2/D3 occupancy in large-scale neuropharmacological drug screening [2].

Competitive Blocking in Autoradiography and PET Validation

Leveraging its 1.19-minute dissociation half-life and <5% non-specific binding, raclopride is optimally suited as a cold blocker to validate the specific binding of novel radiotracers in preclinical development [2].

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

346.0850979 Da

Monoisotopic Mass

346.0850979 Da

Heavy Atom Count

22

Appearance

Assay:≥99%A solid

UNII

430K3SOZ7G

MeSH Pharmacological Classification

Dopamine Antagonists

Other CAS

84225-95-6

Wikipedia

Raclopride

Dates

Last modified: 09-12-2023

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